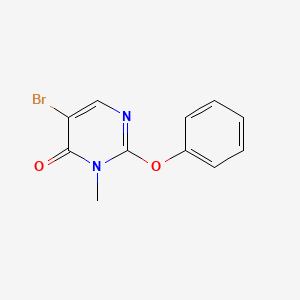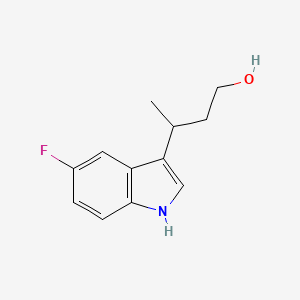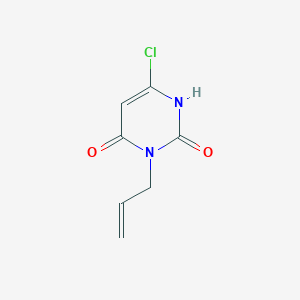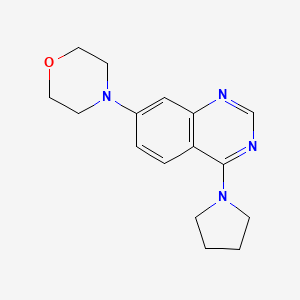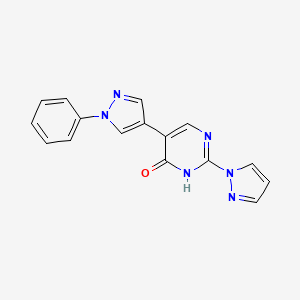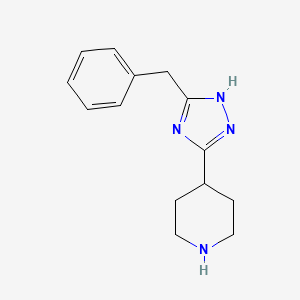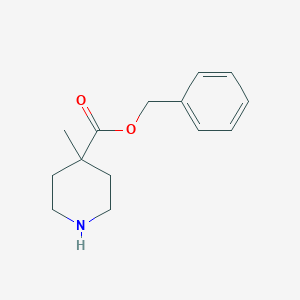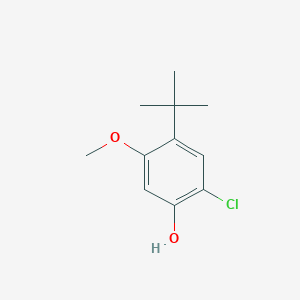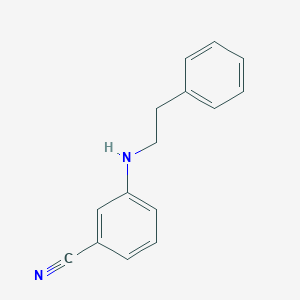
3-(2-Phenylethylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethylamino)benzonitrile is an organic compound with the molecular formula C15H14N2 It consists of a benzonitrile core substituted with a 2-phenylethylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethylamino)benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-phenylethyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and to facilitate the efficient separation of the product from by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethylamino group, leading to the formation of corresponding imines or amides.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-(2-Phenylethylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for the development of therapeutic agents.
Industry: The compound’s stability and reactivity profile make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a building block for the synthesis of dyes and pigments.
作用机制
The mechanism by which 3-(2-Phenylethylamino)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethylamino group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and influence biochemical pathways.
相似化合物的比较
3-(2-Phenylethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(2-Phenylethylamino)benzamide: Contains an amide group instead of a nitrile.
3-(2-Phenylethylamino)benzaldehyde: Features an aldehyde group in place of the nitrile.
Uniqueness: 3-(2-Phenylethylamino)benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and stability compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making this compound versatile for synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-(2-phenylethylamino)benzonitrile |
InChI |
InChI=1S/C15H14N2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10H2 |
InChI 键 |
XOVWWIXPLZDQQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


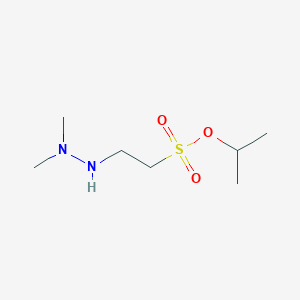
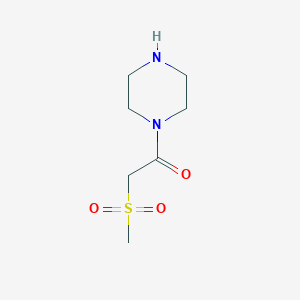
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
